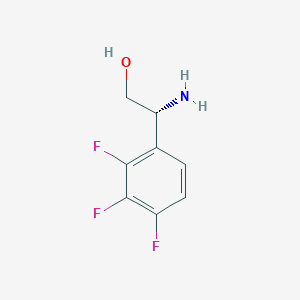![molecular formula C6H11ClN4 B13569299 [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13569299.png)
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a triazole ring attached to a cyclopropyl group, which is further connected to a methanamine group. The hydrochloride form of this compound is often used to enhance its stability and solubility in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride typically involves a multi-step process. One common method starts with the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This is followed by the introduction of the cyclopropyl group via a cyclopropanation reaction. Finally, the methanamine group is added through a reductive amination process. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining product purity.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or cyclopropyl ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine: The free base form of the compound without the hydrochloride salt.
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanol: A derivative where the methanamine group is replaced by a methanol group.
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methylamine: A similar compound with a methylamine group instead of methanamine.
Uniqueness
What sets [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride apart from similar compounds is its unique combination of the triazole ring and cyclopropyl group, which confer specific chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Eigenschaften
Molekularformel |
C6H11ClN4 |
|---|---|
Molekulargewicht |
174.63 g/mol |
IUPAC-Name |
[1-(triazol-2-yl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c7-5-6(1-2-6)10-8-3-4-9-10;/h3-4H,1-2,5,7H2;1H |
InChI-Schlüssel |
QRCDYPQRLYWJGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CN)N2N=CC=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


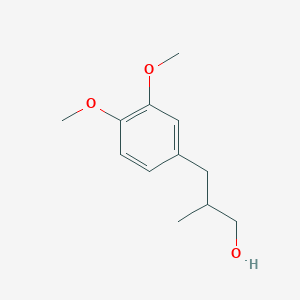
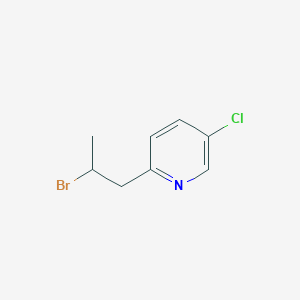



![rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)
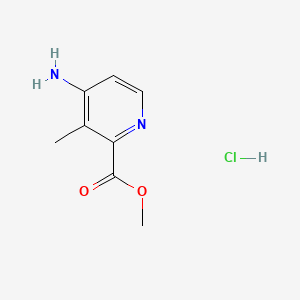

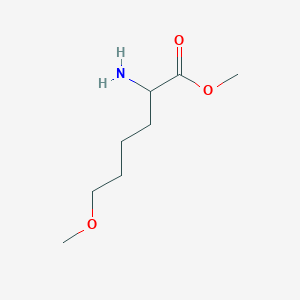

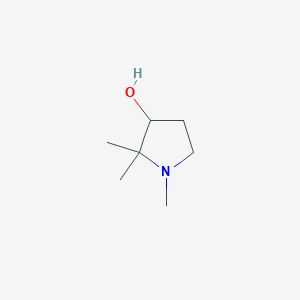
![Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13569296.png)

